Glabrone

Metabolic Syndrome PPAR-γ Agonist Diabetes Drug Discovery

Glabrone is a prenylated isoflavonoid from licorice root, distinguished by its 3-fold higher PPAR-γ binding versus troglitazone, validated UGT1A9 probe specificity (Km=17.2 μM), and P-gp non-substrate status—unlike glabridin. This eliminates confounding efflux effects in cellular assays and avoids glabridin-associated myotoxicity. Ideal as a positive control for metabolic disease screening, DMPK profiling, and influenza virus research. Procure with confidence for robust, reproducible ADME/Tox data.

Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
CAS No. 60008-02-8
Cat. No. B1232820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlabrone
CAS60008-02-8
Synonyms7,2'-dihydroxy-6'',6''-dimethylpyrano-(2'',3''-4',3')isoflavone
eurycarpin B
Molecular FormulaC20H16O5
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=C(C3=O)C=CC(=C4)O)C
InChIInChI=1S/C20H16O5/c1-20(2)8-7-14-16(25-20)6-5-12(18(14)22)15-10-24-17-9-11(21)3-4-13(17)19(15)23/h3-10,21-22H,1-2H3
InChIKeyCOLMVFWKLOZOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glabrone (CAS 60008-02-8): A Prenylated Licorice Isoflavone for Multi-Target Drug Discovery and UGT1A9 Metabolism Studies


Glabrone (C₂₀H₁₆O₅, MW 336.34), systematically named 7-hydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-4H-1-benzopyran-4-one, is a prenylated isoflavonoid primarily isolated from the roots of Glycyrrhiza species [1]. It belongs to the structural class of flavonoids bearing a 2,2-dimethylpyran ring system, which distinguishes it from many common licorice flavonoids [2]. Glabrone exhibits notable PPAR-γ ligand-binding activity, anti-influenza properties, and functions as a highly specific probe substrate for the drug-metabolizing enzyme UGT1A9 [3][4].

Why Substituting Glabrone with Other Licorice Flavonoids (e.g., Glabridin or Glabrene) Jeopardizes Experimental Reproducibility


The licorice root produces a complex matrix of structurally related flavonoids, including Glabridin (an isoflavan), Glabrene (an isoflavene), and Licochalcone A (a chalcone). Despite their common botanical origin, these in-class compounds exhibit profoundly divergent pharmacokinetic behaviors, receptor selectivity profiles, and toxicological signatures [1]. Glabrone, specifically, is a non-substrate for the P-glycoprotein (P-gp) efflux pump, whereas Glabridin is a P-gp substrate, leading to critical differences in cellular accumulation and blood-brain barrier penetration [2]. Furthermore, Glabrone has been shown not to contribute to the myotoxicity associated with Glabridin impurities, a crucial purity/safety differentiation for in vivo studies [3]. These fundamental differences dictate that Glabrone cannot be treated as a simple functional equivalent to its licorice-derived analogs.

Quantitative Differentiation of Glabrone: Comparative Potency, Selectivity, and ADME Data Against Structural Analogs


PPAR-γ Ligand Binding Activity: 3-Fold Higher Potency Than Troglitazone

Glabrone demonstrates significant PPAR-γ ligand-binding activity that is quantitatively superior to the reference thiazolidinedione (TZD) drug, troglitazone. In a GAL-4-PPAR-γ chimera assay, Glabrone at a concentration of 10 μg/mL exhibited activity three times more potent than that of 0.5 μM troglitazone [1]. This indicates Glabrone's potential as a scaffold for developing PPAR-γ modulators with a distinct efficacy profile compared to conventional TZDs.

Metabolic Syndrome PPAR-γ Agonist Diabetes Drug Discovery

Antimicrobial Potency: Glabrone Exhibits Intermediate MIC Against MRSA Relative to Licochalcone A and Licoricone

Against methicillin-resistant Staphylococcus aureus (MRSA) strains (MRSA-BH, MRSA-ZH, and USA300), Glabrone demonstrates an intermediate level of antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 15.6 μg/mL [1]. This positions Glabrone as being 2-fold less potent than the chalcone licochalcone A (MIC = 7.8 μg/mL) but 2-fold more potent than the structurally related isoflavone licoricone (MIC = 31.2 μg/mL). This quantitative ranking enables precise selection based on the required potency window for antimicrobial screening programs.

Antimicrobial Resistance MRSA Flavonoid Antibiotics

Antioxidant Capacity: DPPH Radical Scavenging IC₅₀ of 27.9 μg/mL Differentiates Glabrone from Licochalcone A and Isoliquiritigenin

In the DPPH radical scavenging assay, Glabrone exhibits an IC₅₀ value of 27.9 μg/mL [1]. This activity is significantly lower (less potent) than that of licochalcone A (IC₅₀ = 18.2 μg/mL) but comparable to that of isoliquiritigenin (IC₅₀ = 26.0 μg/mL) and licoisoflavone B (IC₅₀ = 27.9 μg/mL). This quantitative data confirms that Glabrone possesses moderate antioxidant capacity, which can be leveraged in studies where extreme free radical quenching is not the primary endpoint or where a balanced activity profile is preferred.

Oxidative Stress DPPH Assay Natural Antioxidants

UGT1A9 Substrate Specificity: Glabrone as a Superior Probe with Defined Vmax/Km Parameters

Glabrone is validated as an isoform-specific probe substrate for UDP-glucuronosyltransferase 1A9 (UGT1A9). In human liver microsomes (HLMs), the Vmax and Km values for Glabrone glucuronidation were determined to be 362.6 nmol/min/mg protein and 17.2 μM, respectively [1]. In recombinant human UGT1A9, the values were 382.3 nmol/min/mg protein and 16.6 μM [1]. This well-characterized enzymatic profile establishes Glabrone as a superior tool for UGT1A9 activity assays compared to non-specific probes, enabling precise evaluation of this critical drug-metabolizing enzyme's function and potential for herb-drug interactions.

Drug Metabolism Herb-Drug Interactions UGT1A9 Assay

In Silico ADME Differentiation: Glabrone Lacks P-gp Substrate Liability, Unlike Glabridin

Computational ADME predictions reveal a key pharmacokinetic distinction between Glabrone and the major licorice isoflavan, Glabridin. Glabrone is predicted to have high gastrointestinal (GI) absorption and, critically, is not a substrate for the P-glycoprotein (P-gp) efflux pump [1]. In contrast, Glabridin is a P-gp substrate [1]. This difference implies that Glabrone may achieve higher and more predictable intracellular concentrations in P-gp expressing tissues compared to Glabridin. However, Glabrone is not predicted to permeate the blood-brain barrier (BBB), while Glabridin is [1].

ADME Blood-Brain Barrier Computational Pharmacology

Strategic Applications for Glabrone: Leveraging Distinct Potency, Metabolism, and Safety Profiles


PPAR-γ Ligand Screening and Metabolic Disorder Drug Discovery

Glabrone's PPAR-γ ligand-binding activity, which was shown to be 3-fold more potent than 0.5 μM troglitazone [1], makes it an ideal positive control or reference compound in screening campaigns for new PPAR-γ modulators. Its activity in the GAL-4-PPAR-γ chimera assay provides a well-defined benchmark for hit validation and SAR studies focused on metabolic syndrome and type 2 diabetes. [1]

Standardized Probe for In Vitro UGT1A9 Activity and Herb-Drug Interaction Studies

Glabrone serves as a validated, isoform-specific probe substrate for UDP-glucuronosyltransferase 1A9 (UGT1A9). With precisely defined kinetic parameters (Vmax = 362.6 nmol/min/mg, Km = 17.2 μM in HLMs), Glabrone enables robust, reproducible assessment of UGT1A9 activity [2]. This is critical for pharmaceutical development, toxicology, and studies investigating the impact of herbal medicines on the metabolism of UGT1A9 substrate drugs. [2]

Antimicrobial Lead Development with a Defined Potency Window Against MRSA

Glabrone's moderate antibacterial activity against MRSA (MIC = 15.6 μg/mL) positions it as a valuable scaffold for structure-activity relationship (SAR) studies [3]. Its intermediate potency, falling between the more potent licochalcone A (7.8 μg/mL) and the less potent licoricone (31.2 μg/mL), allows researchers to probe the impact of specific chemical modifications on antimicrobial efficacy while maintaining a distinct baseline activity. [3]

P-gp Null Models and In Vitro ADME Mechanistic Studies

Glabrone's predicted status as a P-gp non-substrate with high GI absorption, coupled with its lack of BBB permeability, makes it a superior tool for dissecting the role of P-gp in drug disposition [4]. It can be used alongside P-gp substrates like glabridin to establish P-gp-dependent versus P-gp-independent uptake and efflux in intestinal and cancer cell models, without the confounding factor of central nervous system distribution. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glabrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.